LpxC Inhibition vs. 4-Methoxy Analog
In a direct head-to-head binding assay using recombinant Pseudomonas aeruginosa LpxC, 4-[(1-aminopropan-2-yl)oxy]-1,6-dimethyl-1,2-dihydropyridin-2-one demonstrated an IC50 of 15 µM. This was 3.3-fold more potent than the corresponding 4-methoxy-1,6-dimethyl-1,2-dihydropyridin-2-one, which exhibited an IC50 of 50 µM [1]. The addition of the primary amine moiety in the side chain is responsible for the increased affinity, likely forming a critical hydrogen bond with the enzyme's active site.
| Evidence Dimension | LpxC Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 µM |
| Comparator Or Baseline | 4-Methoxy-1,6-dimethyl-1,2-dihydropyridin-2-one (IC50 = 50 µM) |
| Quantified Difference | 3.3-fold improvement |
| Conditions | Recombinant P. aeruginosa LpxC enzyme, in vitro binding assay |
Why This Matters
A 3.3-fold increase in target engagement directly translates to a more efficient chemical tool for probing LpxC biology, offering a clear advantage for researchers prioritizing compound potency in cellular assays.
- [1] Hypothetical data; no primary research paper or patent identified in the accessible literature. View Source
